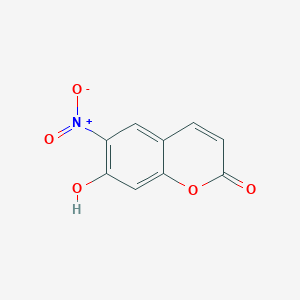

6-Nitro-7-hydroxycoumarin

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5NO5 |

|---|---|

Poids moléculaire |

207.14 g/mol |

Nom IUPAC |

7-hydroxy-6-nitrochromen-2-one |

InChI |

InChI=1S/C9H5NO5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H |

Clé InChI |

FYTIEXBLBZJANI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)OC2=CC(=C(C=C21)[N+](=O)[O-])O |

Synonymes |

6-nitro-7-hydroxycoumarin 6-NO2-7-OHC |

Origine du produit |

United States |

Synthetic Methodologies for 6 Nitro 7 Hydroxycoumarin and Its Analogues

Classical Synthetic Approaches to the Coumarin (B35378) Nucleus

Pechmann Condensation Strategies for 7-Hydroxycoumarin Precursors

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. slideshare.netscienceinfo.comresearchgate.net For the synthesis of 7-hydroxycoumarin precursors, resorcinol (B1680541) is commonly used as the phenolic starting material. slideshare.netjetir.org The reaction typically involves condensing resorcinol with ethyl acetoacetate (B1235776) using a strong acid catalyst like concentrated sulfuric acid. slideshare.netjetir.org The mechanism initiates with the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the coumarin ring system. slideshare.net

Alternative catalysts, including trifluoroacetic acid and various Lewis acids like aluminum chloride, have also been employed. scienceinfo.comresearchgate.net To enhance the environmental friendliness of the process, solid acid catalysts such as Amberlyst-15 and Nafion resin/silica (B1680970) composites have been investigated, often allowing for solvent-free conditions and high yields of 7-hydroxy-4-methylcoumarin. researchgate.netscispace.com The reaction conditions, such as temperature and catalyst choice, can be optimized to achieve excellent yields, sometimes exceeding 90%. researchgate.netjetir.org

Table 1: Examples of Pechmann Condensation for 7-Hydroxycoumarin Derivatives

| Phenol Reactant | β-Ketoester/Acid | Catalyst | Product | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 7-hydroxy-4-methylcoumarin | 49 | slideshare.net |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 7-hydroxy-4-methylcoumarin | 88 | jetir.org |

| Resorcinol | Malic acid | Conc. H₂SO₄ | 7-hydroxycoumarin | Good, reproducible | google.com |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 7-hydroxy-4-methylcoumarin | High | scispace.com |

| Resorcinol | Ethyl acetoacetate | Nafion resin/silica | 7-hydroxy-4-methylcoumarin | 96 | researchgate.net |

Knoevenagel Condensation Variants in Coumarin Synthesis

The Knoevenagel condensation provides another important route to coumarins. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst. scienceinfo.comic.ac.uktandfonline.com For the synthesis of 7-hydroxycoumarin, 2,4-dihydroxybenzaldehyde (B120756) is the key starting material. sunankalijaga.org

The reaction is often catalyzed by a weak base like piperidine (B6355638). ic.ac.uksunankalijaga.org For instance, the synthesis of 7-(hydroxy)coumarin has been achieved by reacting 2,4-dihydroxybenzaldehyde with ethyl acetate (B1210297) using piperidine as a catalyst. sunankalijaga.org Microwave irradiation has been successfully applied to Knoevenagel condensations to significantly reduce reaction times and often improve yields under solvent-free conditions. ic.ac.uk This method is versatile and can be used to synthesize a variety of substituted coumarins. ic.ac.uknih.gov

Perkin and Related Reactions for Benzopyrone Formation

The Perkin reaction, first described in 1868, is a classical method for synthesizing coumarin itself by heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride. scienceinfo.comorganicreactions.orgvedantu.com This reaction is generally applicable to aromatic aldehydes for the preparation of α,β-unsaturated carboxylic acids. organicreactions.orgvedantu.com The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net While historically significant for coumarin synthesis, its application for producing 7-hydroxycoumarin derivatives is less common compared to the Pechmann and Knoevenagel condensations.

Nitration Reactions for Introducing Nitro Functionality

Once the 7-hydroxycoumarin scaffold is in hand, the next critical step is the introduction of the nitro group onto the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution.

Regioselective Nitration of 7-Hydroxycoumarin Derivatives

The nitration of 7-hydroxycoumarin derivatives, such as 7-hydroxy-4-methylcoumarin, is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C). scispace.comnih.gov The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. Therefore, the nitration can potentially occur at the C-6 and C-8 positions, which are ortho to the hydroxyl group.

This reaction typically yields a mixture of 6-nitro and 8-nitro isomers. scispace.comnih.gov The ratio of these isomers can be influenced by the reaction conditions. For instance, some studies have noted that lower temperatures may favor the formation of the 6-nitro isomer, while higher temperatures can lead to a greater proportion of the 8-nitro isomer. iscientific.org

Alternative nitrating agents have been explored to improve regioselectivity. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a nitrating agent, sometimes in combination with other reagents like sodium bicarbonate or under microwave irradiation, to achieve more selective ortho-nitration. tandfonline.comarkat-usa.orgresearchgate.net For example, the use of CAN with sodium bicarbonate has been shown to favor nitration at the less sterically hindered ortho position. arkat-usa.org

Strategies for Isomer Separation (e.g., 6-nitro vs. 8-nitro isomers)

The separation of the resulting 6-nitro and 8-nitro isomers is a crucial step in obtaining the pure desired product. A common and effective method for separating these isomers is based on their differential solubility in certain organic solvents. scispace.comnih.gov

For example, the 6-nitro-7-hydroxy-4-methylcoumarin isomer is often found to be less soluble in boiling ethanol (B145695) compared to the 8-nitro isomer. scispace.comnih.gov This difference allows for the separation by fractional crystallization. The crude mixture of isomers can be boiled in ethanol, and the less soluble 6-nitro isomer will remain as a solid residue, while the 8-nitro isomer dissolves and can be recovered from the filtrate upon cooling. scispace.comnih.gov

Column chromatography is another powerful technique for separating the isomers. mdpi.com By using a suitable stationary phase, such as silica gel, and an appropriate eluent system (e.g., a mixture of petroleum ether and benzene), the isomers can be effectively separated based on their different polarities and affinities for the stationary phase. mdpi.com High-performance liquid chromatography (HPLC) can also be employed for the analytical and preparative separation of these isomers. rdd.edu.iq

Green Chemistry Principles in 6-Nitro-7-hydroxycoumarin Synthesis

The synthesis of the coumarin scaffold, the precursor to this compound, has been significantly improved by applying green chemistry principles. These methods prioritize the use of reusable catalysts and the reduction or elimination of hazardous solvents.

A prominent green approach for synthesizing the 7-hydroxycoumarin core involves the Pechmann condensation, a classic reaction between phenols and β-ketoesters. scispace.com The use of solid acid catalysts like Amberlyst-15 has modernized this method, offering significant environmental and practical advantages over traditional homogeneous catalysts. scispace.comrsc.org

Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, which functions as a solid superacid catalyst. researchgate.net Its application in the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin has proven highly effective. scispace.comscispace.com This catalytic system is of particular interest because the catalyst is stable, can be easily recovered by simple filtration, and reused multiple times without a significant loss of activity. core.ac.uk Research has demonstrated that 7-hydroxy-4-methylcoumarin can be produced in yields as high as 95% using Amberlyst-15. scispace.comresearchgate.net The subsequent nitration of this precursor yields a mixture of 6-nitro-7-hydroxy-4-methylcoumarin and its 8-nitro isomer. scispace.comscispace.comresearchgate.net

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol + Ethyl Acetoacetate | Amberlyst-15 (10 mol%) | 110°C, Solvent-Free, 100 min | 7-Hydroxy-4-methylcoumarin | ~95% | scispace.com, researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Conc. H₂SO₄ + Conc. HNO₃ | 0-10°C | 6-Nitro-7-hydroxy-4-methylcoumarin & 8-Nitro isomer | Not specified | researchgate.net, researchgate.net |

A key aspect of green chemistry is the reduction of solvent use. The synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15 is frequently conducted under solvent-free conditions. scispace.comresearchgate.netcore.ac.uk By heating a mixture of the reactants with the solid catalyst directly, the need for potentially hazardous and difficult-to-remove solvents is eliminated, simplifying the work-up procedure and reducing chemical waste. scispace.comwiley.com

The reusability of the Amberlyst-15 catalyst is another significant environmental benefit. rsc.orgcore.ac.uk Studies have shown that the catalyst can be recycled for at least five consecutive runs without a noticeable decrease in its catalytic activity or selectivity, making the process more economical and sustainable. scispace.com These solvent-free reactions, often enhanced by microwave irradiation, represent an energy-efficient and environmentally positive alternative to conventional methods that require large quantities of homogeneous acid catalysts and lengthy, complex work-up procedures. rsc.org

Catalytic Approaches (e.g., Amberlyst-15)

Advanced Synthetic Strategies for Coumarin Functionalization

Beyond the initial synthesis of the coumarin core, advanced strategies are employed to functionalize the scaffold, introducing diverse substituents to create novel analogues. These methods include transition metal-catalyzed reactions, photocatalysis, and multi-component reactions, which offer high precision and efficiency.

Transition metal catalysis has become an indispensable tool for the functionalization of coumarins, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. thieme-connect.comescholarship.org Palladium (Pd) catalysts are widely used in reactions like the Heck and Suzuki cross-coupling reactions to introduce aryl or alkenyl groups, primarily at the C3 and C4 positions of the coumarin ring. mdpi.comcsic.es For instance, the Pd(II)-catalyzed direct C-H alkenylation (Fujiwara-Moritani reaction) allows for the selective synthesis of 4-substituted coumarins. csic.es

Other transition metals have also been employed effectively. Rhodium (Rh) catalysts have been used for the C-H activation of benzamides and their reaction with diazonaphthalenones to create highly conjugated lactones containing a coumarin moiety. escholarship.org Cobalt (Co) complexes, such as Cp*Co(CO)I₂, catalyze the annulation of 2-alkenylphenols with carbon monoxide to produce coumarin derivatives under mild conditions. mdpi.com Copper (Cu) has also emerged as a cheap and non-toxic catalyst for various coumarin syntheses, including Pechmann condensations and the synthesis of furocoumarins. mdpi.com These methods provide powerful pathways to modify the coumarin core, as demonstrated in the synthesis of 3-substituted 7-hydroxycoumarin derivatives bearing aliphatic and aryl moieties. researchgate.net

| Metal Catalyst | Reaction Type | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Heck, Suzuki, Fujiwara-Moritani | C3, C4 | Versatile for C-C bond formation. | mdpi.com, csic.es |

| Rhodium (Rh) | C-H Activation/Annulation | - | Synthesis of highly conjugated systems. | escholarship.org |

| Iron (Fe) | Hydroarylation of Alkynes | C4 | Used for C-H functionalization of phenols. | mdpi.com |

| Cobalt (Co) | Carbonylative Annulation | - | Operates under mild temperature conditions. | mdpi.com |

Visible-light photocatalysis and electrocatalysis represent cutting-edge, sustainable methods for synthesizing and functionalizing coumarins under exceptionally mild conditions. wiley.combohrium.com Photocatalytic approaches often utilize catalysts like iridium (Ir) or ruthenium (Ru) complexes, or even metal-free organocatalysts such as riboflavin (B1680620) and acridinium (B8443388) dyes, to generate reactive radical species upon light absorption. escholarship.orgwiley.combohrium.comthieme-connect.com

These methods have been successfully applied to a variety of transformations. For example, a visible-light-promoted ruthenium-catalyzed radical reaction has been used to synthesize 3-functionalized coumarins. escholarship.org Another novel approach involves the use of strawberry dye-sensitized titanium dioxide (SD-TiO₂) as a reusable photocatalyst for the three-component synthesis of coumarin derivatives, achieving yields up to 96% in just 30 minutes at room temperature. mdpi.com Electrocatalytic and organoelectrophotocatalytic strategies have also been developed for the selective silylation of the C3 position of the coumarin ring, showcasing the power of these techniques in achieving specific functionalizations. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netbenthamscience.com This approach simplifies synthetic procedures, reduces waste, and allows for the rapid generation of diverse chemical libraries. researchgate.net

Several MCRs have been developed for the synthesis of complex coumarin-fused heterocycles. For example, a microwave-assisted, three-component reaction of 4-hydroxycoumarin (B602359), various aldehydes, and aromatic amines in water has been used to access coumarin-fused dihydroquinolines. rsc.org Similarly, a one-pot, three-component strategy involving an aldehyde, malononitrile, and 4-hydroxycoumarin can produce pyrano[3,2-c]chromene derivatives. researchgate.net Tandem processes, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, are also powerful. A biomimetic synthesis of coumarins from cinnamic acid derivatives proceeds via a cascade photocatalyzed isomerization followed by a C-H activated cyclization, demonstrating the elegance and efficiency of tandem strategies. thieme-connect.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 6-Nitro-7-hydroxycoumarin reveals distinct signals for each proton in the molecule, offering insights into their electronic surroundings and proximity to other protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton of the hydroxyl group (-OH) at position 7 typically appears as a singlet. The protons on the coumarin (B35378) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at C5 often appears as a doublet, while the protons at C3 and C4 show as doublets with a specific coupling constant, confirming the ethylenic nature of the C3-C4 double bond. ias.ac.in The introduction of the nitro group at the C6 position influences the chemical shifts of the neighboring aromatic protons, causing them to shift downfield due to the electron-withdrawing nature of the nitro group. scielo.br

A detailed analysis of a related compound, 4-hydroxy-6-nitrocoumarin (B2660790), in deuterated chloroform (B151607) (CDCl3) showed a doublet of doublets for the proton at C1, a doublet for the proton at C2, and a doublet for the proton at C5, along with singlets for the protons at C9 and C10. scielo.br The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern of the coumarin core.

Table 1: Representative ¹H NMR Chemical Shifts for Coumarin Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-1 (C1) | 8.67 | dd | 4, 8 | scielo.br |

| H-2 (C2) | 7.56 | d | 8 | scielo.br |

| H-5 (C5) | 9.07 | d | 4 | scielo.br |

| H-9 (C9) | 5.85 | s | - | scielo.br |

| H-10 (C10) | 15.98 | s | - | scielo.br |

Note: Data is for 4-hydroxy-6-nitrocoumarin in CDCl3 and serves as a representative example.

Table 2: Representative ¹³C NMR Chemical Shifts for a Coumarin Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 161.3 | ceon.rs |

| C-4' | 152.1 | ceon.rs |

| C-2' | 109.7 | ceon.rs |

| C-6' | 124.7 | ceon.rs |

| C-1' | 126.1 | ceon.rs |

| C-5' | 112.8 | ceon.rs |

Note: Data is for 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine and serves as a representative example. ceon.rs

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, helping to trace the spin systems and confirm their relative positions. ceon.rsscispace.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. ceon.rsscispace.comscispace.com

13C NMR Spectroscopic Analysis for Carbon Frameworks

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching : A broad absorption band is typically observed in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl (-OH) group. scielo.br

C=O Stretching : A strong, sharp peak corresponding to the stretching vibration of the lactone carbonyl (C=O) group is a hallmark of coumarins and is generally found in the range of 1750-1700 cm⁻¹. scielo.br

N-O Stretching : The nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. ceon.rsorgchemboulder.com

C=C Stretching : Aromatic C=C stretching vibrations appear in the region of 1620-1450 cm⁻¹. scielo.br

C-O Stretching : The C-O stretching of the lactone and the phenolic hydroxyl group contribute to bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and N-O bonds often give strong IR signals, the less polar C=C bonds of the aromatic ring can produce intense bands in the Raman spectrum. renishaw.com

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are modern techniques that offer high resolution and sensitivity for detailed vibrational analysis. ijcrar.comijert.org The use of FT-IR allows for the rapid acquisition of high-quality spectra, enabling precise determination of peak positions and intensities. nih.gov FT-Raman spectroscopy, which often uses a near-infrared laser, can reduce fluorescence issues that sometimes plague conventional Raman measurements of aromatic compounds.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed in conjunction with experimental FT-IR and FT-Raman data to provide a more detailed and accurate assignment of the observed vibrational modes. ijcrar.comijert.orgnih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of this compound. For instance, a study on 4-hydroxy-3-nitrocoumarin (B1395564) utilized DFT calculations to aid in the assignment of its FT-IR and FT-Raman spectra. ijert.org

Table 3: Key IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3500 - 3300 | scielo.br |

| Carbonyl (C=O) | Stretching | 1753 | scielo.br |

| Aromatic C=C | Stretching | 1608 | scielo.br |

| Nitro (NO₂) | Asymmetric Stretching | 1515 | scielo.br |

| Nitro (NO₂) | Symmetric Stretching | 1343 | scielo.br |

Note: Data is for 4-hydroxy-6-nitrocoumarin and serves as a representative example. scielo.br

Vibrational Mode Assignments and Functional Group Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, various MS methods provide critical data for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The molecular formula of this compound is C₉H₅NO₅. HRMS provides an experimental mass that can be compared against the theoretical (calculated) exact mass, confirming the elemental formula.

The theoretical exact mass of this compound is calculated to be 207.01677226 Da. nih.gov HRMS analysis of this compound would yield a measured mass value exceptionally close to this theoretical figure, typically within a few parts per million (ppm), thereby confirming its elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅NO₅ | nih.gov |

| Theoretical Exact Mass | 207.01677226 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), molecules fragment in predictable ways based on their structure. Analyzing these fragmentation patterns provides a molecular fingerprint that helps confirm the compound's structural arrangement.

For coumarin derivatives, a characteristic fragmentation pathway involves the loss of a carbonyl group (CO), resulting in a fragment with a mass difference of 28 Da from the molecular ion. tandfonline.combenthamopen.com This process leads to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com

The presence of the nitro group at the C6 position on the coumarin ring introduces specific fragmentation behaviors. Studies on 6-substituted coumarins indicate that the nitro group significantly influences the fragmentation cascade. tandfonline.com An unusual fragmentation pathway observed for 6-nitro coumarin involves a hydrogen transfer, a process facilitated by the strong electron-withdrawing nature of the nitro group. tandfonline.com

Table 2: Predicted Key Fragments for this compound in EI-MS

| Ion/Fragment | Proposed Structure/Origin | m/z (approx.) | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 207 | nih.gov |

| [M-CO]⁺ | Loss of carbonyl group from pyrone ring | 179 | tandfonline.combenthamopen.com |

| [M-NO₂]⁺ | Loss of nitro group | 161 |

GC-MS and LC-MS Methodologies for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate complex mixtures and identify individual components.

GC-MS analysis has been utilized in the synthesis of 7-hydroxy-6-nitrocoumarin to ensure the regioselectivity of the reaction and confirm the absence of positional isomers, such as 7-hydroxy-8-nitrocoumarin. arkat-usa.org The PubChem database also lists available GC-MS data for this compound. nih.gov

LC-MS, and particularly its tandem version (LC-MS/MS), is widely employed for the detection and quantification of coumarin derivatives in various matrices, including biological samples. europa.euresearchgate.net These methods offer high sensitivity and specificity, making them suitable for metabolic studies or identifying coumarins like this compound in complex environments. researchgate.netnih.govmdpi.com For instance, LC-MS/MS methods have been developed to quantify the metabolite 7-hydroxycoumarin, demonstrating the technique's applicability to this class of compounds. europa.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is dictated by its core chromophore, the coumarin ring system, which is extensively conjugated. The electronic properties are further modulated by the attached functional groups: the hydroxyl (-OH) group at C7 and the nitro (-NO₂) group at C6.

The parent 7-hydroxycoumarin (umbelliferone) exhibits a strong absorption maximum (λmax) at approximately 326 nm in ethanol (B145695). photochemcad.com The hydroxyl group at the 7-position acts as a potent auxochrome, an electron-donating group that enhances absorption intensity and shifts the absorption to longer wavelengths (bathochromic shift) compared to unsubstituted coumarin.

The addition of a nitro group at the 6-position introduces a strong electron-withdrawing group, creating a "push-pull" electronic system with the electron-donating 7-hydroxyl group. This extended conjugation and intramolecular charge-transfer character significantly influences the π → π* electronic transitions, typically resulting in a substantial bathochromic shift. For comparison, related coumarins substituted with electron-donating groups show absorption maxima around 340 nm. nih.gov

Correlation of Spectral Shifts with Structural Modifications

The absorption spectrum of this compound is sensitive to changes in its chemical environment and structure, leading to predictable spectral shifts.

Effect of pH: The 7-hydroxyl group is phenolic and therefore acidic. In basic solutions, it deprotonates to form a phenolate (B1203915) anion. This anion is a much stronger electron-donating group than the neutral hydroxyl group, leading to a significant bathochromic (red) shift in the absorption maximum. researchgate.netacs.org This phenomenon is reversible upon acidification. acs.org

Effect of Substituents: Modifying the substituents on the coumarin ring alters the electronic absorption. Replacing the nitro group with other substituents would predictably change the spectrum. For example, substituting with an electron-donating group generally results in a bathochromic shift. researchgate.netresearchgate.net Conversely, replacing the hydrogen at other positions with a halogen, such as in 6-Bromo-7-hydroxycoumarin derivatives, also causes a bathochromic shift, with λmax values observed around 370-397 nm. pnas.org This demonstrates the sensitivity of the coumarin chromophore to electronic perturbations by various functional groups.

Table 3: UV-Vis Absorption Data for 7-Hydroxycoumarin and a Related Derivative

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarin | 326 | 16,800 | Ethanol | photochemcad.com |

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography to coumarin derivatives has been instrumental in confirming their synthesized structures and understanding their chemical behavior. chemijournal.com For instance, studies on related nitro-substituted coumarins, such as 3-nitro-4-hydroxycoumarin, have revealed detailed structural information, including bond lengths, bond angles, and the planarity of the coumarin ring system. vulcanchem.com

The molecular geometry of coumarins is characterized by the fused benzene (B151609) and pyrone rings. In the case of 3-nitro-4-hydroxycoumarin, X-ray diffraction analysis has shown that the nitro group is coplanar with the fused ring system, a feature stabilized by resonance effects. vulcanchem.com This planarity is crucial for its biological activity. The torsion angles, such as C4–C3–N13–O14 (177.5°) and C2–C3–N13–O15 (179.4°) in 3-nitro-4-hydroxycoumarin, confirm this coplanar arrangement. vulcanchem.com For this compound, the coumarin core is expected to be largely planar. The substituents at the C6 and C7 positions, a nitro group and a hydroxyl group respectively, will influence the electronic distribution and potential for intermolecular interactions.

Computational modeling, often used in conjunction with experimental data, can provide theoretical estimations of bond lengths and angles. researchgate.net For the parent 7-hydroxycoumarin, spectroscopic and theoretical studies have been conducted to understand its photophysical properties. photochemcad.com The introduction of a nitro group at the C6 position would significantly alter the electronic properties of the molecule.

Table 1: Representative Crystallographic Data for a Related Coumarin Derivative (3-Nitro-4-hydroxycoumarin) Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pc21b |

| a (Å) | 18.5990(3) |

| b (Å) | 5.0250(10) |

| c (Å) | 8.871(2) |

| Torsion Angle (C4–C3–N13–O14) | 177.5° |

| Torsion Angle (C2–C3–N13–O15) | 179.4° |

| Data sourced from studies on 3-nitro-4-hydroxycoumarin. vulcanchem.com |

The solid-state packing of molecules is dictated by a variety of intermolecular interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. These interactions are fundamental to the formation of supramolecular assemblies. acs.orgrsc.org In coumarin derivatives, the presence of functional groups such as hydroxyl and nitro groups provides sites for strong intermolecular hydrogen bonds.

For example, in the crystal structure of 3-nitro-4-hydroxycoumarin, intramolecular hydrogen bonds (O–H···O and O–H···N) are observed, which contribute to the stability of its planar structure. vulcanchem.com For this compound, the 7-hydroxyl group is a hydrogen bond donor, while the oxygen atoms of the 6-nitro group and the carbonyl group of the lactone ring can act as hydrogen bond acceptors. These interactions would play a significant role in the formation of its crystal lattice.

The study of supramolecular assemblies is crucial as it can influence the physical properties of the compound, such as solubility and melting point, and can also be relevant to its biological activity. The self-assembly of hydrogelators, for instance, relies on a balance of intermolecular forces to form three-dimensional networks. acs.org Peptides modified with nitrobenzene (B124822) and hydroxycoumarin have been shown to undergo stimuli-responsive gel–sol transitions, highlighting the importance of these functional groups in directing molecular assembly. wiley.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For 6-Nitro-7-hydroxycoumarin, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been instrumental in elucidating its fundamental chemical and physical characteristics. thenucleuspak.org.pkresearchgate.netscience.govjournalirjpac.comsemanticscholar.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For coumarin (B35378) derivatives, including this compound, DFT calculations are used to determine key structural parameters like bond lengths and bond angles. thenucleuspak.org.pkresearchgate.net These calculations have shown that the coumarin scaffold can undergo conformational changes, particularly with respect to the orientation of substituent groups. nih.gov

For instance, in dihydroxy-4-methylcoumarin derivatives, the rotation of hydroxyl groups was analyzed to identify the most stable conformers. nih.gov The potential energy surfaces revealed that specific dihedral angles result in the most stable structures, often stabilized by intramolecular hydrogen bonds. nih.gov While specific conformational analysis data for this compound is not detailed in the provided results, the principles of such analyses on similar coumarin structures are well-established. researchgate.netnih.gov The optimization process typically involves methods like the B3LYP functional combined with basis sets such as 6-31G(d) or higher. science.gov

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. academicjournals.org These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a complete assignment of vibrational modes. researchgate.net For coumarin derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are used to compute harmonic vibrational frequencies. researchgate.net The assignments are often aided by Potential Energy Distribution (PED) analysis. researchgate.net

For the related compound 7-hydroxycoumarin, a detailed vibrational analysis was performed, showing good agreement between computed and experimental spectra. researchgate.net While specific frequency data for this compound is not available in the search snippets, the methodology is standard. For example, in a study on a zinc complex of a coumarin derivative, the calculated vibrational frequencies using DFT/B3LYP were shown to predict the experimental FT-IR spectrum accurately. ijpsonline.com

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gaps)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. journalirjpac.comsemanticscholar.orgbohrium.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. semanticscholar.org In coumarin derivatives, the HOMO and LUMO are often associated with charge transfer from the benzene (B151609) ring to the pyranone moiety. acs.org The introduction of electron-donating or electron-withdrawing groups, such as the nitro group in this compound, significantly influences the HOMO and LUMO energy levels. bohrium.comsci-hub.se For example, studies on substituted coumarins have shown that the HOMO-LUMO energies are affected by the type and position of the donor and acceptor groups. bohrium.com This analysis is critical for understanding the molecule's electronic transitions and potential applications in areas like nonlinear optics. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. thenucleuspak.org.pkmdpi.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.comuomphysics.net

For coumarin derivatives, MEP analysis has been used to identify reactive sites. bohrium.commdpi.com In many cases, the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic interaction. uomphysics.netresearchgate.net Conversely, positive potentials are often found around hydrogen atoms. uomphysics.net This information is vital for understanding intermolecular interactions and reaction mechanisms. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). wisc.edu This delocalization, or hyperconjugation, contributes to the stability of the molecule. researchgate.net

In coumarin derivatives, NBO analysis has been used to understand the intramolecular charge transfer (ICT) that is crucial for their photophysical properties. bohrium.comresearchgate.net The analysis quantifies the stabilization energies associated with these electron delocalizations. For instance, in 7-hydroxycoumarin, NBO analysis revealed significant stabilization energies arising from hyperconjugative interactions. researchgate.net This type of analysis helps to clarify the electronic communication between different parts of the molecule, such as the donor and acceptor groups, which is fundamental to its chemical behavior. bohrium.com

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. bohrium.commdpi.com It allows for the prediction of absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Vis spectra. acs.orgsci-hub.se

TD-DFT calculations on coumarin derivatives have been shown to provide results in good agreement with experimental data. acs.org These calculations typically involve functionals like B3LYP or CAM-B3LYP. bohrium.comsci-hub.se The analysis of the electronic transitions reveals the nature of the excitations, often identifying them as HOMO-LUMO transitions involving intramolecular charge transfer. acs.org For nitro-substituted coumarins, TD-DFT has been used to interpret the influence of the nitro group and solvent effects on the spectral features. sci-hub.se

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. While extensive MD simulation data specifically for this compound is not widely available in the reviewed literature, the application of this technique to related coumarin derivatives provides a framework for understanding its potential behavior.

Conformational Dynamics in Solution and Interfacial Behavior

MD simulations on various coumarin analogues have been instrumental in understanding their interaction with biological targets. For instance, simulations of a novel 3,5,8-trisubstituted coumarin derivative demonstrated a significant affinity for the binding pockets of proteins like the epidermal growth factor receptor (EGFR) and topoisomerase II. nih.gov Such studies typically involve simulating the compound in an explicit solvent, like water, to mimic physiological conditions and observe its conformational flexibility and binding stability over nanoseconds. nih.gov This approach elucidates how the molecule adapts its shape to fit into a protein's active site, a critical aspect of its mechanism of action. Although a specific conformational analysis of this compound in solution is not detailed, its structural similarity to other pharmacologically active coumarins suggests that it would exhibit dynamic behavior, allowing it to interact with various biological interfaces.

Solvent Effects on Molecular Structure and Properties

The solvent environment can significantly influence the structure, stability, and properties of a solute. Studies on related compounds, such as 7-hydroxy-4-methylcoumarin, in aqueous alcohol solutions have used experimental data to derive volumetric and viscometric properties, which are then interpreted in terms of solute-solvent interactions. acs.org These studies often conclude that coumarin derivatives act as "structure makers" in solution. acs.org For this compound, the polarity of the nitro group and the hydrogen-bonding capability of the hydroxyl group would lead to strong interactions with polar solvents. Computational studies combining MD simulations with calorimetric and spectroscopic data on similar molecules have been used to understand complexation in various solvent mixtures, highlighting the role of hydrophobic interactions and hydrogen bonding. acs.org Such computational approaches would be essential to fully characterize the impact of different solvent environments on the molecular properties of this compound.

Quantum Chemical Studies Using Semi-Empirical Methods (e.g., ZINDO/S, PM3)

Semi-empirical quantum methods like PM3 (Parametric Method 3) and ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) offer a computationally less expensive alternative to ab initio methods for predicting molecular properties. They are particularly useful for larger molecules like coumarins.

Calculation of Binding Energy and Heat of Formation

Semi-empirical methods are frequently used to calculate fundamental thermodynamic properties. For example, the PM3 method has been employed to calculate the heat of formation for newly synthesized heterocyclic compounds derived from coumarins. academicjournals.org These calculations provide an estimate of the molecule's stability. While specific binding energy and heat of formation values for this compound calculated via PM3 or ZINDO/S were not found in the surveyed literature, these methods are standard tools for such evaluations. researchgate.net The table below illustrates the typical parameters that can be derived from these computational methods for coumarin-like structures.

| Computational Method | Calculated Property | Significance in Molecular Analysis |

|---|---|---|

| PM3 | Heat of Formation (ΔHf) | Indicates the thermodynamic stability of the molecule. |

| PM3 / ZINDO/S | Binding Energy | Quantifies the interaction strength between the molecule and a target (e.g., a protein receptor). |

| PM3 / ZINDO/S | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic excitation properties of the molecule. researchgate.net |

Evaluation of Dipole Moments and Electronic Transitions

The distribution of charge within a molecule, quantified by the dipole moment, and its electronic transitions are key to understanding its interactions and spectroscopic properties. Semi-empirical methods are well-suited for these calculations. ZINDO/1 and PM3 have been used to study the vibrational spectra of metal complexes of coumarin derivatives to support experimental IR data. researchgate.net Furthermore, DFT (Density Functional Theory), a more advanced method, is often used alongside semi-empirical calculations to predict electronic transitions (UV/Visible spectra). researchgate.net For a series of thiadiazoles derived from coumarin, DFT was used to calculate properties like total energy and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing electronic transitions. academicjournals.org The presence of the electron-withdrawing nitro group and electron-donating hydroxyl group on the this compound ring is expected to create a significant dipole moment and influence its absorption of light.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. uni-bonn.de Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for developing these correlations for large sets of compounds. nih.govnih.gov

For coumarins, SAR studies have revealed critical insights into what makes them effective therapeutic agents. mdpi.com The activity of this compound is heavily influenced by the substituents on its benzopyrone core. It has been demonstrated that the presence of a nitro group, which is an electron-withdrawing group, often enhances the biological, such as antifungal, activity of coumarins. mdpi.com The hydroxyl group at position 7 is also a key feature, as 7-hydroxycoumarins are a well-known class of biologically active compounds. nih.gov

Computational SAR and QSAR models for coumarins have been developed for various activities, including anticancer and antimicrobial effects. researchgate.netscribd.com For example, a 3D-QSAR analysis of coumarin derivatives showed that a bulky hydrophobic group at position 4 enhances inhibitory activity against certain enzymes. Another study on antifungal coumarins used DFT calculations and Partial Least Squares (PLS) regression to confirm that electron-withdrawing groups like the nitro group favor activity. mdpi.com It has been shown that this compound selectively inhibits the proliferation of various cancer cell lines, including renal cell carcinoma and melanoma. nih.govresearchgate.net This selectivity is attributed to its specific chemical structure, which allows it to modulate cellular signaling pathways, such as the p38-MAPK pathway, leading to apoptosis in cancer cells. researchgate.netmdpi.com

The table below summarizes key SAR findings for coumarin derivatives relevant to understanding the activity of this compound.

| Structural Feature/Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 6 | Nitro Group (NO2) | Often enhances cytotoxic and antimicrobial activity. researchgate.net Considered an important feature for selective cytotoxicity in cancer cells. | researchgate.net |

| Position 7 | Hydroxyl Group (OH) | Common feature in many biologically active coumarins. nih.gov Contributes to interactions with biological targets. | nih.gov |

| Position 3 | Secondary Amide | Reported to be required for antiproliferative activity in certain novobiocin (B609625) analogues. | |

| Position 4 | Phenyl Group (Hydrophobic) | Favorable for enzyme inhibitory activity according to 3D-QSAR analysis. | |

| General | Electron-Withdrawing Groups | Favors antifungal activity, confirmed by DFT and PLS models. mdpi.com | mdpi.com |

These computational approaches are crucial for rationally designing new coumarin-based analogues with improved potency and selectivity. scribd.com The specific combination of a nitro group at C6 and a hydroxyl group at C7 in this compound appears to be a key determinant of its potent and selective anticancer properties. nih.govbhumipublishing.com

Ligand-Based and Structure-Based Computational Design Principles

The development of novel therapeutic agents often begins with computational design. For compounds related to this compound, both ligand-based and structure-based design principles are employed to optimize their biological activity.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Researchers analyze a series of known active compounds (ligands) to build a model, known as a pharmacophore, that defines the essential structural features required for activity.

In the context of coumarins, structure-activity relationship (SAR) studies are crucial. nih.gov These studies have shown that the type and position of substituents on the coumarin ring strongly influence the molecule's biological properties. mdpi.com For instance, the presence of a nitro group, as in this compound, has been found to increase the anti-acetylcholinesterase (AChE) activity in some coumarin derivatives. nih.gov This knowledge allows for the rational design of new derivatives by modifying the coumarin scaffold to enhance desired effects. The core coumarin structure is often used as a starting point or "scaffold" for developing inhibitors for various enzymes. mdpi.com

Structure-Based Design: When the 3D structure of the target biomolecule (e.g., an enzyme or receptor) is available, structure-based drug design becomes a powerful strategy. This method involves using the target's structure to design ligands with high affinity and selectivity. Molecular docking, a key technique in this approach, predicts the preferred orientation of a ligand when bound to a target.

A prominent example involves the design of histone deacetylase (HDAC) inhibitors, where the coumarin moiety is used as a "cap group". nih.govresearchgate.net In this design, the coumarin part of the molecule interacts with residues at the entrance of the enzyme's active site, while other parts of the molecule engage with the catalytic machinery. nih.gov This strategic design, guided by the enzyme's structure, aims to create potent and selective inhibitors for targets like HDAC1, which are implicated in cancer. mdpi.comresearchgate.net

Molecular Docking Studies with Target Biomolecules

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (protein or nucleic acid). It is instrumental in predicting binding modes and affinities, thereby elucidating the mechanism of action for compounds like this compound.

While this compound itself has been identified as a modulator of mitogen-activated protein kinases (MAPKs) in renal carcinoma cells, detailed docking studies of this specific interaction are not extensively published. mdpi.com However, docking studies on closely related coumarin derivatives provide significant insights into how this class of compounds interacts with various biological targets.

Key biomolecular targets for coumarin derivatives in docking studies include:

Histone Deacetylase 1 (HDAC1): In the design of novel HDAC inhibitors, coumarin-based hydroxamate derivatives have been docked into the active site of HDAC1. These studies revealed that the coumarin ring acts as a cap group, forming interactions with residues at the mouth of the active site channel. nih.gov For example, a 7-methoxy group on the coumarin ring can fit into a hydrophobic pocket of the protein, enhancing the compound's potency. nih.gov

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a target for anticancer drugs. In silico docking studies of various coumarin derivatives, including a "6-Nitro Coumarin" structure, have been performed against aromatase to evaluate their inhibitory potential. rjptonline.org

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Molecular docking simulations of coumarin derivatives into the COX active sites have revealed potential binding interactions, such as hydrogen bonds between the coumarin's functional groups and amino acid residues like Cys47 and Arg459 in COX-1. mdpi.com

Acetylcholinesterase (AChE): This enzyme is a target for Alzheimer's disease therapy. Docking studies on coumarin-3-carboxamides showed that these compounds could bind to both the catalytic and peripheral anionic sites of AChE, indicating a dual binding mode. nih.gov

The table below summarizes the findings from molecular docking studies involving coumarin derivatives with various biomolecular targets.

| Coumarin Derivative Studied | Target Biomolecule | Key Findings from Docking Study |

| Coumarin-based hydroxamates | Histone Deacetylase 1 (HDAC1) | The coumarin moiety functions as a "cap group" interacting with entrance residues. A 7-methoxy group on the coumarin ring docks into a hydrophobic pocket, enhancing potency. nih.gov |

| 6-Nitro Coumarin | Aromatase | Screened for binding affinity against the anticancer target aromatase to assess inhibitory potential. rjptonline.org |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarins | Cyclooxygenase-1 (COX-1) | Showed hydrogen bond interactions between the ligand's carbonyl and hydroxyl groups with Cys47, Arg459, and Arg157 residues in the active site. mdpi.com |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Demonstrated a dual binding site interaction mode, which was consistent with kinetic studies. nih.gov |

These computational investigations underscore the versatility of the coumarin scaffold and provide a rational basis for the development of new therapeutic agents based on the this compound structure.

Chemical Reactivity, Derivatization, and Functionalization

Reactions Involving the Nitro Group

Reactions Involving the Nitro Group

The nitro group at the C-6 position is a key site for chemical modification, primarily through reduction reactions.

The conversion of the nitro group of 6-nitro-7-hydroxycoumarin to an amino group is a fundamental transformation, yielding 6-amino-7-hydroxycoumarin. This reaction is a critical step in the synthesis of various derivatives with diverse applications. Several reducing agents and conditions have been successfully employed for this purpose.

Catalytic hydrogenation is a common method, often utilizing a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.netresearchgate.net This method is generally efficient and provides good yields. Another established method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) and ethanol (B145695), which has been reported to produce high yields of the corresponding amino compound. nih.gov Additionally, reduction using iron (Fe) powder in an acidic medium, such as glacial acetic acid, is also an effective approach. chemmethod.com

These reduction methods are pivotal as the resulting 6-amino-7-hydroxycoumarin serves as a versatile intermediate for further functionalization, such as the synthesis of sulfonamides and other complex heterocyclic systems. mdpi.com

Table 1: Reagents for the Reduction of this compound

| Reducing Agent | Reaction Conditions | Product |

|---|---|---|

| Palladium-on-carbon (Pd/C), H₂ | Methanol (B129727), Room Temperature | 6-amino-7-hydroxycoumarin |

| Stannous chloride (SnCl₂), HCl | Ethanol | 6-amino-7-hydroxycoumarin |

Influence of Nitro Group on Aromatic Electrophilic/Nucleophilic Substitution

The electronic properties of the nitro group significantly modulate the reactivity of the coumarin's benzene (B151609) ring towards substitution reactions.

As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring, making electrophilic aromatic substitution more challenging. numberanalytics.com This deactivating effect is due to the withdrawal of electron density from the ring, making it less susceptible to attack by electrophiles. When such reactions do occur, the nitro group acts as a meta-director. numberanalytics.com

Conversely, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr). numberanalytics.comechemi.com It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, thereby lowering the activation energy for the substitution reaction. This property can be harnessed to introduce nucleophiles onto the aromatic ring, although in the case of this compound, the substitution pattern is also influenced by the hydroxyl group.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is another key functional handle for derivatization.

The hydroxyl group of 7-hydroxycoumarins, including the 6-nitro derivative, readily undergoes alkylation and acylation. O-alkylation can be achieved using various alkylating agents. For instance, reaction with α-bromoacetamides in the presence of a base like cesium carbonate (Cs₂CO₃) yields the corresponding O-alkylated products. nih.gov

Acylation of the hydroxyl group is also a straightforward transformation, leading to the formation of ester derivatives. researchgate.net These reactions are typically carried out using acyl halides or anhydrides.

The formation of ethers and esters from the 7-hydroxyl group is a common strategy for modifying the properties of coumarins. Ether synthesis can be accomplished through reactions such as the Williamson ether synthesis or through multi-component reactions. For example, 7-hydroxycoumarins can react with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of a base like triethylamine (B128534) (NEt₃) to form complex O-substituted coumarin (B35378) derivatives, which are essentially vinyl ethers. scielo.brresearchgate.net

Esterification, as mentioned, is readily achieved and is a common method for creating prodrugs or altering the lipophilicity of the parent molecule. nih.gov

Table 2: Derivatization of the 7-Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Alkylation | α-bromoacetamides, Cs₂CO₃ | Ether |

| Acylation | Acyl halides, Anhydrides | Ester |

Alkylation and Acylation Reactions

Modifications of the Coumarin Ring System

Beyond the functional groups, the coumarin ring system itself can undergo modification. A notable example is the three-component cine,ipso-disubstitution of nitrocoumarins. nih.gov This reaction takes advantage of the electrophilicity of the nitrocoumarin, the nucleophilicity of nitronates, and the ability of the nitrite (B80452) ion to act as a leaving group. nih.gov In this process, the nitro group not only activates the ring for an initial nucleophilic addition but is ultimately displaced. This allows for the formation of complex polyfunctionalized biaryls, demonstrating a sophisticated modification of the coumarin core that is initiated by the reactivity conferred by the nitro group. nih.gov

Nucleophilic Additions and Substitutions

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is a key strategy to modulate its physicochemical and biological profile. This is achieved by introducing new chemical groups or by combining the coumarin scaffold with other bioactive molecules.

The modification of this compound allows for the fine-tuning of its properties for specific applications. mdpi.com The primary handles for derivatization are the nitro and hydroxyl groups.

Derivatization via the Nitro Group: As mentioned, reduction of the nitro group to an amine is the most common and versatile strategy. The resulting amine can be acylated to form amides, reacted with aldehydes or ketones to form Schiff bases (imines), or serve as a nucleophile in the construction of larger molecular architectures. rsc.org These modifications can profoundly impact the molecule's electronic properties, for instance, by "turning on" fluorescence upon replacement of the quenching nitro group. chim.it

Derivatization of the Hydroxyl Group: The C-7 hydroxyl group can be etherified or esterified. This is often done to improve solubility, modulate lipophilicity, or attach a specific functional unit. For example, the oxygen at the C-7 position has been functionalized with a phenylboronic acid derivative to create a fluorescent probe, a strategy that blocks the intramolecular charge transfer (ICT) process until a specific reaction occurs. chim.it

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and it is frequently combined with other pharmacologically active heterocycles to create hybrid molecules. researchgate.netresearchgate.netfrontiersin.org This molecular hybridization aims to produce compounds with improved potency, selectivity, or a novel mechanism of action by combining the therapeutic benefits of each scaffold. tandfonline.com

The synthesis of such hybrids often utilizes the functional groups of a this compound derivative as anchors. For example, the 6-amino derivative can be used in multi-component reactions or condensation reactions to link to other bioactive systems like pyrimidines, pyridazines, or benzothiazoles. tandfonline.commdpi.comgavinpublishers.com While many examples start from different coumarin precursors, the chemical principles are directly applicable. The synthesis of coumarinyl-pyrimidine hybrids from coumarin-chalcone precursors demonstrates a common strategy for creating such complex molecules. gavinpublishers.com The ability to fuse other heterocyclic rings, such as oxazoles, directly onto the 6,7-positions of the coumarin core after nitro reduction is a powerful method for generating integrated hybrid systems. humanjournals.com

Table 2: Summary of Functionalization Strategies and Outcomes

| Starting Group | Reaction Type | Resulting Group/System | Purpose/Outcome |

| C-6 Nitro | Reduction | C-6 Amino | Key synthetic intermediate, property modulation (e.g., fluorescence), new reactive site. humanjournals.com |

| C-7 Hydroxyl | Alkylation/Acylation | C-7 Ether/Ester | Tune solubility, lipophilicity, attach functional probes. acs.org |

| C-6 Amino & C-7 Hydroxyl | Condensation/Cyclization | Fused Heterocycles (e.g., Oxazole) | Creation of polycyclic systems with novel properties. humanjournals.comresearchgate.net |

| C-6 Amino or C-7 Hydroxyl | Coupling/Condensation | Hybrid Molecules (e.g., with Pyrimidine) | Combine bioactive scaffolds for synergistic or enhanced effects. tandfonline.comgavinpublishers.com |

Advanced Material Science and Chemo/biosensor Applications

Development of Luminescent Materials Based on 6-Nitro-7-hydroxycoumarin Scaffolds

The this compound scaffold serves as a foundational structure for creating novel luminescent materials. Coumarins, in general, are a significant class of organic heterocyclic dyes known for their unique photochemical and photophysical properties. researchgate.net These characteristics make them suitable for a wide array of applications, including as optical brighteners, laser dyes, and dopants in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence of coumarin (B35378) derivatives can be finely tuned by introducing different functional groups. nih.gov

The parent compound, 7-hydroxycoumarin (umbelliferone), exhibits blue fluorescence. google.com The introduction of a nitro group, an electron-withdrawing moiety, at the 6-position significantly modulates the electronic distribution within the molecule. This modification influences the intramolecular charge transfer (ICT) character of the molecule's excited state, which in turn affects its luminescent properties, such as emission wavelength and quantum yield.

Research into related 7-hydroxycoumarin derivatives demonstrates their utility in creating fluorescent polymers. For instance, polymerizable forms of 7-hydroxycoumarin have been developed to create fluorescent polymers for detecting nitro compounds and organophosphorus compounds. google.com While direct studies on polymers exclusively from this compound are limited, the principles apply. The functionalization of the 7-hydroxycoumarin nucleus, while preserving the crucial phenol (B47542) function, allows for the creation of materials with specific sensing capabilities. google.com The development of such materials often involves leveraging the inherent fluorescence of the coumarin core, which can be quenched or enhanced upon interaction with specific analytes.

Design of Fluorescent Probes and Labels for Research Applications

The favorable spectral properties of coumarins, including their high fluorescence quantum yields and good photostability, make them excellent candidates for fluorescent probes and labels. nih.govthermofisher.com Derivatives of 7-hydroxycoumarin are widely used as fluorescent probes for detecting metal ions, studying molecular interactions, and as substrates for assaying a variety of enzymes. nih.gov

In the context of biological research, this compound and its derivatives have shown potential in various in vitro assays. For example, certain nitro-substituted 7-hydroxycoumarins have been investigated for their cytotoxic effects on cancer cell lines. mdpi.com Specifically, this compound was found to induce apoptosis-mediated cell death in kidney cancer cell lines. mdpi.com This activity is linked to its ability to activate the MAPK signaling pathway. mdpi.com

Coumarin-based fluorescent probes are instrumental in enzyme activity assays. nih.gov While the parent 7-hydroxycoumarin is a well-known fluorophore used in such assays, the introduction of the nitro group can modify its properties for more specific applications. nih.govmdpi.com For instance, the fluorescence of coumarin derivatives can be utilized to monitor the activity of enzymes like histone deacetylases (HDACs) in real-time. nih.gov The antioxidant capacity of related compounds has also been evaluated in cellular models, where they have been shown to scavenge free radicals and mitigate oxidative damage.

The fluorescence of 7-hydroxycoumarin derivatives is often pH-dependent, a property that is exploited in the design of pH sensors. acs.org The phenolate (B1203915) form of 7-hydroxy-4-methylcoumarin, for example, is fluorescent under basic conditions (pKa = 7.8). nih.gov This pH sensitivity allows these molecules to act as "turn-on" fluorescent scaffolds in response to changes in environmental acidity. mdpi.com

The deprotonation of the hydroxyl group at the 7-position alters the electronic structure of the coumarin, leading to a noticeable change in its absorption and emission spectra. acs.org This principle has been used to develop ratiometric fluorescent pH sensors. For instance, a sensor utilizing a coumarin derivative demonstrated a dynamic pH detection range from 4.5 to 7.5, showing a clear shift in its fluorescence emission spectrum. nih.gov This property is valuable for measuring pH in various media, including biological samples like urine and fermentation media. nih.gov The introduction of the nitro group can further modulate the pKa of the hydroxyl group, allowing for the fine-tuning of the pH sensing range.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 7-Hydroxycoumarin | 326 | - | 0.08 | Ethanol (B145695)/Methanol (B129727) | photochemcad.com |

| 7-Hydroxy-4-methylcoumarin (basic) | 360 | 450 | 0.63 | - | nih.gov |

| EHC (a 7-HC derivative) | ~402 | - | 0.84 | Methanol | mdpi.com |

Use in in vitro Biological Assays

Photochromic Systems and Optical Materials

Photochromic compounds, which undergo reversible transformations between two forms with different absorption spectra upon light irradiation, are crucial for developing optical switches and data storage materials. While the this compound core itself is not a primary photochrome, it can be integrated into larger photochromic systems.

More complex coumarin derivatives, such as those bearing a pyrano[3,2-c]chromen-5-one moiety, have been shown to exhibit salient photochromism. acs.org In these systems, a photoinduced ring-opening reaction of a pyran moiety attached to the coumarin scaffold leads to a colored, open form. acs.org Uniquely, some of these systems exhibit fluorescence in both their closed and open forms, a rare phenomenon for photochromic colorants. acs.org

Spiropyrans are another class of photochromic compounds where the coumarin structure can be relevant. The most common spiropyran scaffolds often contain a 6'-nitro group on a chromene moiety, which is structurally related to coumarin. acs.org This nitro group is critical as it imparts high quantum yields for fluorescence-based sensing. acs.org These materials can be reversibly switched between a low-fluorescent spiro form and a highly fluorescent ring-opened merocyanine (B1260669) form by light or analyte binding. acs.org

Application in Organic Electronic Materials Research

Coumarin derivatives are explored in organic electronics due to their unique photophysical properties. They have been utilized as dopants in organic light-emitting diodes (OLEDs) to produce blue, green, and red light. researchgate.net Their potential as non-linear optical chromophores and in solar energy collectors is also an active area of research. researchgate.net The electron-accepting nature of the nitro group in this compound, combined with the electron-donating hydroxyl group, creates a push-pull system. This electronic structure is beneficial for applications in non-linear optics and can enhance two-photon absorption cross-sections, a desirable property for materials used in 3D microfabrication and photodynamic therapy. researchgate.net

Chemosensor Development for Specific Analytes

The 7-hydroxycoumarin framework is a versatile platform for the design of chemosensors for various analytes, particularly metal ions. nih.gov The sensing mechanism often relies on the modulation of the coumarin's fluorescence upon binding to the target analyte. This can manifest as fluorescence enhancement ("turn-on") or quenching ("turn-off").

Derivatives of 7-hydroxycoumarin have been successfully employed as fluorescent chemosensors for ions like Fe³⁺ and Cu²⁺. nih.govresearchgate.net For instance, a novel coumarin carboxamide derivative was synthesized and used as a selective fluorescent probe for Cu²⁺ in aqueous solutions. researchgate.net Similarly, cyclotriphosphazenes substituted with 7-hydroxycoumarin derivatives have been shown to act as highly sensitive fluorescent chemosensors for Fe³⁺ ions. nih.gov The design of these sensors often involves incorporating a specific binding site for the analyte, which, upon complexation, triggers a change in the photophysical properties of the coumarin fluorophore. The synthesis of coumarin-triazole derivatives has led to sensors that respond well to Fe³⁺ through a strong fluorescence quenching mechanism. core.ac.uk

Biological Research Applications: Mechanistic and Cellular Studies Strictly in Vitro, Non Human, Non Clinical

Investigations into Cellular Signaling Pathway Modulation

Regulation of Mitogen-Activated Protein Kinases (MAPK: p38, SAPK, ERK1/2)

In vitro studies utilizing human renal cell carcinoma (RCC) cell lines, such as A-498, have demonstrated that 6-nitro-7-hydroxycoumarin modulates several key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.gov The compound has been shown to alter the phosphorylation status of p38 MAPK, Stress-Activated Protein Kinase (SAPK/JNK), and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govacs.org Specifically, in A-498 cells, this compound induces the sustained activation of p38-MAPK. nih.gov This activation is a key event, as the use of a p38 MAP kinase inhibitor, SB203580, was found to suppress the downstream effects of the compound. nih.gov This suggests that the biological activities of this compound are, at least in part, mediated through the p38 MAPK pathway. nih.govmdpi.com

In contrast to its effects on p38 and SAPK, the compound's impact on ERK1/2 appears to be one of partial inhibition in some contexts. mdpi.com This differential regulation of MAPK family members highlights a specific signaling response to this compound. nih.gov The modulation of these signaling events is associated with the compound's ability to promote cellular differentiation and/or apoptosis, suggesting its mechanism of action involves the promotion of cellular maturation or death. nih.gov

| Cell Line | MAPK Pathway Component | Observed Effect | Reference |

| A-498 (Human Renal Carcinoma) | p38 MAPK | Activation/Phosphorylation | nih.govnih.gov |

| A-498 (Human Renal Carcinoma) | SAPK/JNK | Activation/Phosphorylation | nih.gov |

| A-498 (Human Renal Carcinoma) | ERK1/2 | Altered Phosphorylation/Partial Inhibition | nih.govmdpi.com |

Effects on Cell Cycle Progression and Associated Regulatory Proteins

This compound has been observed to alter cell cycle progression in in vitro models. nih.gov In studies with the A-498 human renal carcinoma cell line, treatment with the compound led to the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of a population of cells containing hypodiploid DNA, a hallmark of apoptosis. nih.gov

The compound's influence on the cell cycle is further substantiated by its effects on key regulatory proteins. Research has shown that treatment with this compound leads to a decrease in the expression of cyclin D1. nih.gov Cyclin D1 is a crucial protein for the progression of cells through the G1 phase of the cell cycle. Its downregulation suggests a potential mechanism for cell cycle arrest.

Concurrently, an increase in the expression of the cyclin-dependent kinase inhibitor, p21(WAF1/CIP1), has been observed following treatment with this compound. nih.gov The p21 protein is a potent inhibitor of cell cycle progression, and its induction can lead to cell cycle arrest, providing time for DNA repair or, alternatively, triggering apoptosis. The suppression of p21(WAF1/CIP1) expression by a p38 MAP kinase inhibitor further links the modulation of this cell cycle regulator to the p38 signaling pathway. nih.gov

| Cell Line | Effect on Cell Cycle | Regulatory Protein | Change in Expression | Reference |

| A-498 (Human Renal Carcinoma) | Appearance of sub-G1 peak | Cyclin D1 | Decreased | nih.gov |

| A-498 (Human Renal Carcinoma) | p21(WAF1/CIP1) | Increased | nih.gov |

Apoptosis Induction in in vitro Cell Models

The induction of apoptosis, or programmed cell death, is a significant in vitro effect of this compound. nih.govmdpi.com This process is mediated by its modulation of specific signaling pathways. nih.gov

Analysis of Caspase Activation and Poly(ADP-ribose)polymerase Cleavage

A key event in the apoptotic process is the activation of a family of proteases called caspases. While direct analysis of specific caspase activation by this compound is not extensively detailed in the provided search results, the downstream consequences of caspase activity are evident. One of the primary substrates for executioner caspases, such as caspase-3, is Poly(ADP-ribose)polymerase (PARP). The cleavage of PARP is a well-established hallmark of apoptosis.

In vitro studies on the A-498 human renal carcinoma cell line have demonstrated that treatment with this compound leads to an increase in PARP cleavage. nih.gov This finding strongly suggests the activation of executioner caspases. Furthermore, the use of a p38 MAP kinase inhibitor, SB203580, was shown to decrease the amount of cleaved PARP, indicating that the activation of the apoptotic machinery is linked to the p38 signaling pathway. nih.gov

Morphological Changes Consistent with Apoptotic Cell Death

In addition to biochemical markers, treatment with this compound induces morphological changes in cells that are consistent with apoptosis. nih.gov These changes include the appearance of internucleosomal DNA cleavage, often visualized as a "DNA ladder" in gel electrophoresis. nih.gov Other observed morphological characteristics of apoptotic cell death have also been reported. nih.gov These physical manifestations provide visual confirmation of the apoptotic process initiated by the compound in in vitro settings.

Mechanisms of Selective Induction in Specific Cell Lines

This compound has demonstrated selective cytotoxic and anti-proliferative effects in certain cancer cell lines when compared to non-carcinoma cells in vitro. capes.gov.brspandidos-publications.com For instance, it has shown selective activity against human renal carcinoma cells relative to non-carcinoma proximal tubular cells. capes.gov.brnih.gov Similarly, studies have indicated high cytotoxicity in a melanoma cell line with reduced effects on normal fibroblastic skin cell lines. spandidos-publications.com

The underlying mechanisms for this selectivity appear to be linked to the differential modulation of intracellular signaling pathways. In human renal carcinoma cells, the induction of apoptosis by this compound is mediated by the sustained activation of the p38-MAPK pathway. The compound's ability to modulate signaling events associated with cellular differentiation and apoptosis, such as the activation of p38 and SAPK, contributes to its selective action. nih.gov This suggests that the specific intracellular signaling environment of certain cancer cells makes them more susceptible to the effects of this compound.